molecular formula C8H16N4 B13078231 1-[2-(dimethylamino)ethyl]-5-methyl-1H-pyrazol-4-amine

1-[2-(dimethylamino)ethyl]-5-methyl-1H-pyrazol-4-amine

Cat. No.: B13078231
M. Wt: 168.24 g/mol
InChI Key: BYVVRUVVSDAKPW-UHFFFAOYSA-N
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Description

1-[2-(dimethylamino)ethyl]-5-methyl-1H-pyrazol-4-amine is a chemical compound with a unique structure that includes a pyrazole ring substituted with a dimethylaminoethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(dimethylamino)ethyl]-5-methyl-1H-pyrazol-4-amine typically involves the reaction of 5-methyl-1H-pyrazol-4-amine with 2-(dimethylamino)ethyl chloride under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or acetonitrile, with the presence of a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(dimethylamino)ethyl]-5-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing any functional groups present on the pyrazole ring.

    Substitution: The dimethylamino group can participate in substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.

    Substitution: Various nucleophiles such as halides, thiols, or amines; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed:

    Oxidation: N-oxides of the pyrazole ring.

    Reduction: Reduced derivatives of the pyrazole ring.

    Substitution: Substituted pyrazole derivatives with different functional groups replacing the dimethylamino group.

Scientific Research Applications

1-[2-(dimethylamino)ethyl]-5-methyl-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 1-[2-(dimethylamino)ethyl]-5-methyl-1H-pyrazol-4-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The dimethylaminoethyl group can enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The pyrazole ring can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function.

Comparison with Similar Compounds

    1-[2-(dimethylamino)ethyl]-1H-pyrazol-4-amine: Lacks the methyl group on the pyrazole ring.

    1-[2-(dimethylamino)ethyl]-3-methyl-1H-pyrazol-4-amine: Has a methyl group at a different position on the pyrazole ring.

    1-[2-(dimethylamino)ethyl]-5-phenyl-1H-pyrazol-4-amine: Contains a phenyl group instead of a methyl group.

Uniqueness: 1-[2-(dimethylamino)ethyl]-5-methyl-1H-pyrazol-4-amine is unique due to the specific positioning of the dimethylaminoethyl and methyl groups on the pyrazole ring. This structural arrangement can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C8H16N4

Molecular Weight

168.24 g/mol

IUPAC Name

1-[2-(dimethylamino)ethyl]-5-methylpyrazol-4-amine

InChI

InChI=1S/C8H16N4/c1-7-8(9)6-10-12(7)5-4-11(2)3/h6H,4-5,9H2,1-3H3

InChI Key

BYVVRUVVSDAKPW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1CCN(C)C)N

Origin of Product

United States

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